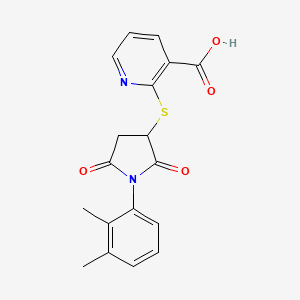
2-((1-(2,3-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-(2,3-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a useful research compound. Its molecular formula is C18H16N2O4S and its molecular weight is 356.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((1-(2,3-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a derivative of nicotinic acid that has garnered interest due to its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article synthesizes existing research findings and case studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is C18H16N2O4S, with a molecular weight of approximately 368.39 g/mol. The structure features a nicotinic acid moiety linked to a dioxopyrrolidine ring through a thioether bond, which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to nicotinic acid. For instance, derivatives synthesized from nicotinic acid have shown significant activity against various bacterial strains:
- Staphylococcus aureus : Exhibited minimum inhibitory concentrations (MICs) ranging from 1.95 to 15.62 µg/mL against Gram-positive bacteria .
- Pseudomonas aeruginosa : Notably susceptible to certain derivatives, indicating potential for treating infections caused by resistant strains .
The compound's thioether linkage is hypothesized to enhance its interaction with bacterial cell membranes, increasing permeability and efficacy against pathogens.
Cytotoxicity and Cell Viability
In vitro studies assessing cytotoxicity have indicated that certain derivatives may exhibit selective toxicity towards cancer cells while sparing normal cells. The mechanism of action appears to involve the induction of apoptosis in cancer cell lines, although further research is required to elucidate specific pathways involved.
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial properties of various nicotinic acid derivatives, including the target compound. Results demonstrated that at concentrations as low as 0.03 mM, significant inhibition of bacterial growth was observed, particularly against Gram-positive strains like S. aureus and Klebsiella pneumoniae .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of the compound on human cancer cell lines. The results indicated that the compound could effectively reduce cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of the compound with various biological targets. These studies suggest that the compound may interact with key enzymes involved in bacterial metabolism and cancer cell proliferation, providing insights into its mechanism of action .
Summary Table of Biological Activities
| Activity Type | Target Organisms/Cells | Effective Concentration (MIC or IC50) |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 1.95 - 15.62 µg/mL |
| Antimicrobial | Pseudomonas aeruginosa | 0.016 mM |
| Cytotoxicity | Human cancer cell lines | IC50 values vary (dose-dependent) |
属性
IUPAC Name |
2-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-10-5-3-7-13(11(10)2)20-15(21)9-14(17(20)22)25-16-12(18(23)24)6-4-8-19-16/h3-8,14H,9H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADMOYNRMBJCLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














